REACTION_CXSMILES
|
[OH2:1].O.Cl([O-])(=O)(=O)=O.[Na+].Cl([O-])(=O)(=O)=O.[C:14]1([N:20]2[CH:24]=[C:23]([CH:25]=[N+](C)C)[C:22]([C:29]3[CH:34]=[CH:33][C:32]([Cl:35])=[CH:31][CH:30]=3)=[N:21]2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>CO>[C:14]1([N:20]2[CH:24]=[C:23]([CH:25]=[O:1])[C:22]([C:29]3[CH:34]=[CH:33][C:32]([Cl:35])=[CH:31][CH:30]=3)=[N:21]2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
65 g
|
Type
|
reactant
|
Smiles
|
O.Cl(=O)(=O)(=O)[O-].[Na+]
|
Name
|
[[1-phenyl-3-(p-chlorophenyl)-pyrazol-4-y]-methylene]-dimethylammonium perchlorate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)[O-].C1(=CC=CC=C1)N1N=C(C(=C1)C=[N+](C)C)C1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the direct hydrolysis
|
Type
|
CUSTOM
|
Details
|
was nearly quantitatively precipitated
|
Type
|
CUSTOM
|
Details
|
hydrolysis in a manner similar to
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N1N=C(C(=C1)C=O)C1=CC=C(C=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |